Calciumhydroxidephosphate

Description

Foundational Significance in Biomineralization Studies

Biomineralization is the intricate process by which living organisms produce minerals, often to harden or stiffen existing tissues. Calciumhydroxidephosphate is central to the study of biomineralization as it is the primary inorganic constituent of hard tissues in vertebrates. scirp.orglivingwellwithdrmichelle.com Understanding the mechanisms of its formation and deposition in biological systems provides critical insights into bone and tooth development, remodeling, and pathology.

The study of how organisms control the crystallization of hydroxyapatite (B223615) to form complex, hierarchical structures has been a source of inspiration for the design of advanced synthetic materials. scirp.org Researchers investigate the role of organic matrices, such as collagen, and specific proteins in templating and modulating the growth of hydroxyapatite crystals. bohrium.com This process, which occurs at the nanoscale, dictates the macroscopic properties of bone and enamel, including their strength and fracture resistance.

In vitro studies often utilize simulated body fluid (SBF), a solution with ion concentrations similar to human blood plasma, to examine the biomineralization process on the surface of synthetic materials. colgateoralhealthnetwork.comomniscient.sg These experiments have shown that the surface of hydroxyapatite can induce the precipitation of bone-like apatite by modulating its surface charge to attract calcium and phosphate (B84403) ions from the surrounding fluid. colgateoralhealthnetwork.com This osteoconductive property, the ability to support bone growth on its surface, is a key reason for its extensive use in biomedical implants.

Current Trajectories and Unanswered Questions in this compound Research

The field of this compound research is dynamic, with current investigations pushing the boundaries of its application and understanding. A major focus is on the development of nanostructured hydroxyapatite, as materials at the nanoscale can more closely mimic the dimensions of natural bone mineral. bohrium.comcolgateoralhealthnetwork.com These nanomaterials exhibit enhanced properties, such as increased surface area for cellular interaction and improved sinterability for creating dense ceramics.

Current research is actively exploring the following trajectories:

Ion-Doped Hydroxyapatite: Researchers are incorporating various ions (e.g., magnesium, zinc, strontium, silicon) into the hydroxyapatite crystal lattice to enhance its biological performance. bohrium.commdpi.com For instance, strontium-substituted hydroxyapatite has been shown to simultaneously stimulate bone formation and inhibit bone resorption, making it a promising candidate for treating osteoporosis. mdpi.com

Composite Materials: To overcome the inherent brittleness of pure hydroxyapatite ceramics, it is often combined with polymers to create composite materials. These composites aim to replicate the combination of hardness and toughness found in natural bone. scirp.org Materials like polyetheretherketone (PEEK) and various biopolymers are being investigated as reinforcement matrices. nd.edu

Advanced Manufacturing: The advent of 3D and 4D printing has opened new avenues for creating patient-specific scaffolds with complex, porous architectures that can guide tissue regeneration. researchgate.netsciencepublishinggroup.com These techniques allow for precise control over the scaffold's macro- and microstructure.

Drug Delivery: The porous nature and ion-exchange capabilities of hydroxyapatite make it an excellent candidate for localized drug delivery systems. bohrium.comlbl.gov Drugs can be loaded onto the hydroxyapatite scaffold and released in a controlled manner at the site of implantation.

Despite significant progress, several unanswered questions remain:

How can we precisely control the degradation rate of hydroxyapatite-based implants to match the rate of new tissue formation?

What are the long-term biological effects and safety of using nano-sized hydroxyapatite particles in the human body? livingwellwithdrmichelle.comdrbrite.com

How can we optimize the surface properties of hydroxyapatite to better direct stem cell differentiation into specific lineages, such as osteoblasts?

What are the detailed mechanisms by which ion substitutions influence the biological response to hydroxyapatite? researchgate.net

Interdisciplinary Research Paradigms for this compound

The multifaceted nature of this compound necessitates a highly interdisciplinary research approach, integrating expertise from materials science, engineering, chemistry, biology, and clinical medicine. This collaborative paradigm is essential for translating fundamental scientific discoveries into tangible clinical applications.

Materials Science and Engineering play a crucial role in synthesizing and fabricating hydroxyapatite-based materials with tailored properties. This includes developing novel synthesis routes to control crystal size and morphology, and employing advanced manufacturing techniques like 3D printing to create complex scaffolds. mdpi.comwarwick.ac.uk Mechanical engineers contribute by studying the biomechanical properties of these scaffolds to ensure they can withstand physiological loads. port.ac.uknih.gov

Biology and Medicine provide the essential context for the application of these materials. Biologists investigate the cellular and molecular responses to hydroxyapatite, including cell adhesion, proliferation, and differentiation. anr.fr Medical researchers and clinicians are instrumental in designing and conducting in vivo studies and clinical trials to evaluate the safety and efficacy of new hydroxyapatite-based implants and therapies. scu.edu.cn

A prime example of this interdisciplinary approach is in the field of tissue engineering . Here, materials scientists create porous hydroxyapatite scaffolds, which are then seeded with cells by biologists. Engineers may design bioreactors to provide the necessary mechanical and chemical stimuli for tissue growth, with the ultimate goal of creating functional bone tissue for transplantation by surgeons. anr.frmdpi.com This synergy is also evident in the development of drug-eluting implants, where chemists and pharmacologists work alongside materials scientists to design systems for controlled therapeutic release.

The table below showcases some of the key interdisciplinary collaborations in this compound research:

| Discipline 1 | Discipline 2 | Collaborative Research Area | Example Application |

| Materials Science | Biology | Biocompatibility and Osteoinductivity Studies | Developing surface modifications on implants to enhance bone cell attachment and growth. |

| Engineering | Medicine | Design of Patient-Specific Implants | Using medical imaging data (CT scans) to 3D print custom bone grafts. |

| Chemistry | Pharmacology | Drug Delivery Systems | Incorporating antibiotics into hydroxyapatite bone cements to prevent post-operative infections. |

| Materials Science | Environmental Science | Water and Soil Remediation | Utilizing the adsorption properties of hydroxyapatite to remove heavy metals from contaminated water. nih.govomniscient.sg |

This integrated approach is driving innovation and expanding the applications of this compound far beyond its initial use as a simple bone graft substitute into a versatile platform for advanced materials and therapies.

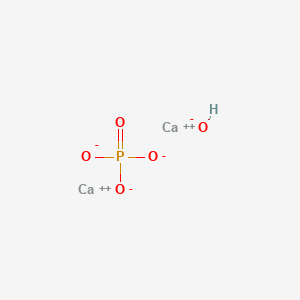

Structure

2D Structure

Properties

Molecular Formula |

Ca2HO5P |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

dicalcium;hydroxide;phosphate |

InChI |

InChI=1S/2Ca.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+2;;/p-4 |

InChI Key |

CGMRCMMOCQYHAD-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Fabrication Techniques for Calciumhydroxidephosphate

Wet Chemical Precipitation Routes

Wet chemical precipitation is a widely employed and versatile method for synthesizing calciumhydroxidephosphate powders due to its relative simplicity, cost-effectiveness, and scalability. iosrjournals.orgscite.ai This bottom-up approach involves the reaction of calcium and phosphate (B84403) precursors in an aqueous solution, leading to the precipitation of the desired calcium phosphate phase. The fundamental reaction often involves calcium hydroxide (B78521) and phosphoric acid. scielo.br

Controlled Co-precipitation Techniques

Controlled co-precipitation techniques are refinements of the basic wet chemical method, designed to exert meticulous control over the nucleation and growth of this compound crystals. mdpi.com These methods are crucial for producing nanoparticles with uniform size, morphology, and composition. High-gravity co-precipitation is one such advanced technique that has been explored for synthesizing protein/hydroxyapatite (B223615) nanocomposites, demonstrating the ability to achieve high protein adsorption efficiencies and produce materials with nano-rod-like morphologies. rsc.org Another approach involves a dissolution-precipitation reaction, where a precursor like calcium carbonate is first deposited on a substrate and then transformed into this compound in a phosphate-containing solution at controlled temperatures. mdpi.com The key to these techniques is the precise management of reaction conditions to influence the supersaturation of the solution, which in turn governs the kinetics of precipitation.

Influence of Reaction Parameters on Synthesis Outcomes

The properties of synthesized this compound are profoundly influenced by various reaction parameters. Manipulating these variables allows for the tailoring of the material's crystallinity, phase purity, particle size, and morphology. researchgate.net

The pH of the reaction medium is arguably the most critical parameter governing the phase composition of the precipitated calcium phosphate. The formation of pure, single-phase hydroxyapatite is thermodynamically favored at pH values above 7. nih.gov For instance, hydrothermal synthesis has shown that at a pH of 11, a single phase of high crystallinity hydroxyapatite can be obtained, whereas lower pH levels (e.g., 7 and 9) can result in multiphasic products containing other calcium phosphate species like calcium hydrogen phosphate (CaHPO₄) or calcium hydroxide (Ca(OH)₂). researchgate.net Maintaining a constant pH during the reaction can also enhance precipitation efficiency. mdpi.com Studies have demonstrated that a pH of 10 is optimal for producing stoichiometric hydroxyapatite with desirable crystallinity and morphology during wet chemical precipitation. royalsocietypublishing.org The control of pH is essential as it dictates the availability of OH⁻ ions, which are integral to the hydroxyapatite crystal lattice. royalsocietypublishing.org

| pH Level | Resulting Phases | Reference |

|---|---|---|

| 7 | CaPO₃(OH), Ca(OH)₂ | researchgate.net |

| 9 | Ca₉.₀₄(PO₄)₆(OH)₁.₆₈, CaHPO₄ | researchgate.net |

| 11 | Single-phase Hydroxyapatite (Ca₅H₂O₁₃P₃) | researchgate.net |

Reaction temperature significantly impacts the kinetics of precipitation and the characteristics of the resulting this compound. Higher temperatures can accelerate reaction rates and influence phase transformations. nih.gov For example, increasing the reaction temperature from room temperature to 60°C can induce the formation of octacalcium phosphate (OCP) and hydroxyapatite, leading to smaller particle sizes. mdpi.com Calorimetric studies have revealed that at lower temperatures (around 30-40°C), the initial precipitate is often dicalcium phosphate dihydrate (DCPD), which can later transform into more stable phases like hydroxyapatite. researchgate.net At higher temperatures, the formation of hydroxyapatite is more direct. researchgate.net Sintering temperature, a post-synthesis heat treatment, also plays a crucial role in the crystallinity and morphology of the final product. royalsocietypublishing.org

| Temperature | Observed Phases/Effects | Reference |

|---|---|---|

| Room Temperature | Formation of dicalcium phosphate dihydrate (DCPD) with subsequent transformation. | mdpi.comnih.gov |

| 60 °C | Induces formation of octacalcium phosphate (OCP) and hydroxyapatite; smaller particle size. | mdpi.com |

| 303 K (30 °C) | Initial formation of dicalcium phosphate dihydrate (DCPD). | researchgate.net |

| 333 K (60 °C) | Initial formation of a biphasic or triphasic system of hydroxyapatite (HA), dicalcium phosphate anhydrous (DCPA), and octacalcium phosphate (OCP). | researchgate.net |

The choice of calcium and phosphate precursors is fundamental to the synthesis of this compound. Common precursors include calcium hydroxide, calcium nitrate, phosphoric acid, and ammonium (B1175870) phosphate. scielo.brscielo.org.mx The reactivity of these precursors and their molar ratio (Ca/P) are critical for achieving a stoichiometric hydroxyapatite (Ca/P = 1.67). chalcogen.ro Deviations from this ratio can lead to the formation of other calcium phosphate phases or calcium-deficient hydroxyapatite. For instance, synthesis using calcium hydroxide and phosphoric acid requires careful control of the addition rate to maintain the desired pH and stoichiometry. scielo.br Sol-gel methods, another form of wet chemistry, offer excellent molecular-level mixing of precursors, which can lead to high product purity and stoichiometric control. chalcogen.ro Vigorous stirring during precipitation is also essential to ensure a homogeneous reaction between the precursors. scielo.br

Doping Strategies and Cationic/Anionic Substitutions During Precipitation

The flexible crystal lattice of hydroxyapatite allows for a wide range of ionic substitutions, a strategy known as doping. This is a powerful tool to modify the material's properties and enhance its biological performance. mdpi.comresearchgate.net Doping is typically achieved by introducing ions into the precursor solution during the wet chemical precipitation process.

Cationic Substitutions: Various cations can replace Ca²⁺ ions in the hydroxyapatite structure. These substitutions can influence crystal structure, solubility, and biological response. nih.gov

Strontium (Sr²⁺): Enhances bioactivity and promotes bone cell proliferation. mdpi.com

Magnesium (Mg²⁺): Can improve bone density and mechanical strength. Doping with Mg²⁺ can also lead to lattice distortion and decreased crystallinity. mdpi.commdpi.com

Zinc (Zn²⁺): Known for its role in bone formation and antibacterial properties. mdpi.com

Silver (Ag⁺): Imparts potent antibacterial effects, which is beneficial for preventing implant-associated infections. mdpi.com

Anionic Substitutions: Anions can substitute for the phosphate (PO₄³⁻) or hydroxyl (OH⁻) groups in the hydroxyapatite lattice. researchgate.net

Carbonate (CO₃²⁻): Naturally present in bone apatite, carbonate substitution can increase the solubility and bioresorbability of the material. researchgate.net

Silicate (B1173343) (SiO₄⁴⁻): Incorporation of silicate ions has been shown to enhance bioactivity. royalsocietypublishing.org

Fluoride (B91410) (F⁻) and Chloride (Cl⁻): These ions can substitute for the hydroxyl group, affecting the crystallinity and stability of the apatite structure. researchgate.net

These substitutions allow for the development of biofunctional materials that more closely mimic the composition of natural bone apatite. researchgate.net

| Ion | Substitution Type | Effect on Properties | Reference |

|---|---|---|---|

| Strontium (Sr²⁺) | Cationic (replaces Ca²⁺) | Enhances bioactivity, promotes bone cell proliferation | mdpi.com |

| Magnesium (Mg²⁺) | Cationic (replaces Ca²⁺) | Improves bone density, can decrease crystallinity | mdpi.commdpi.com |

| Zinc (Zn²⁺) | Cationic (replaces Ca²⁺) | Promotes bone formation, antibacterial | mdpi.com |

| Silver (Ag⁺) | Cationic (replaces Ca²⁺) | Strong antibacterial activity | mdpi.com |

| Carbonate (CO₃²⁻) | Anionic (replaces PO₄³⁻) | Increases solubility and bioresorbability | researchgate.net |

| Silicate (SiO₄⁴⁻) | Anionic (replaces PO₄³⁻) | Enhances bioactivity | royalsocietypublishing.org |

Solid-State Reaction Pathways

Solid-state synthesis is an alternative, often energy-intensive method that involves the heat treatment of a mixture of solid calcium and phosphorus precursors. mdpi.com This technique is valued for its simplicity and potential to produce highly crystalline materials.

Mechanochemical activation in solid-state synthesis refers to the use of mechanical energy (e.g., high-energy ball milling) to induce chemical reactions and structural changes in the solid precursors before heat treatment. This process can reduce the required reaction temperature and time. A common approach involves the intimate mixing of solid precursors, such as calcium carbonate (CaCO3) and dicalcium phosphate anhydrous (CaHPO4), to facilitate the reaction at high temperatures. sphinxsai.com Another cost-effective method utilizes waste eggshells, a source of calcium carbonate, which are calcined and mixed with a phosphate precursor like dicalcium phosphate dihydrate, followed by heat treatment. researchgate.net

High-temperature sintering and calcination are critical steps in solid-state synthesis that determine the final phase composition, crystallinity, and purity of the calcium phosphate product. The temperature and duration of the heat treatment are key variables. For instance, pure, stoichiometric hydroxyapatite has been synthesized via a solid-state reaction at 1300°C. sphinxsai.com

Calcination temperature directly influences the transformation of precursor phases. Studies on hydrothermally synthesized calcium phosphate show that subsequent calcination at temperatures of 300°C, 500°C, and 700°C leads to an increase in the β-tricalcium phosphate (β-TCP) phase. nih.govnih.gov Similarly, calcium-deficient hydroxyapatite (CDHA), often produced through wet chemical methods, can be transformed into biphasic calcium phosphate (a mixture of HA and β-TCP) at elevated temperatures, typically above 850°C for extended periods. researchgate.net One study demonstrated a full transformation of CDHA to β-TCP at a lower temperature of 750°C in under 3 hours when the precursor solution was prepared at a pH of 5.5. researchgate.net

Table 2: Effect of Calcination/Sintering Temperature on Calcium Phosphate Phases

| Starting Material | Temperature (°C) | Duration (hours) | Resultant Phase(s) | Reference |

|---|---|---|---|---|

| Calcium Carbonate & Dicalcium Phosphate Anhydrous | 1300 | Not Specified | Pure, stoichiometric Hydroxyapatite. sphinxsai.com | sphinxsai.com |

| Hydrothermally synthesized CaP | 300 - 700 | 1 | Increasing evidence of β-TCP phase with higher temperature. nih.gov | nih.gov |

| Calcium-deficient Hydroxyapatite (CDHA) | > 850 | > 8 | Transformation to Biphasic Calcium Phosphate (HA + β-TCP). researchgate.net | researchgate.net |

| CDHA (from pH 5.5 solution) | 750 | < 3 | Full transformation to β-TCP. researchgate.net | researchgate.net |

Template-Assisted Synthesis of this compound Nanostructures

Template-assisted synthesis is a versatile method for fabricating nanomaterials with controlled size, shape, and structure. researchgate.net This technique utilizes a pre-existing structure, or template, to direct the formation of the desired nanostructure. Templates can be broadly classified as "hard" or "soft". researchgate.net

Hard templates are rigid, pre-fabricated structures with pores or channels that are filled with the desired material. Anodic aluminum oxide (AAO) is a common example of a hard template, featuring a hexagonal array of parallel nanopores. cityu.edu.hk By using AAO templates, it is possible to fabricate highly ordered arrays of calcium hydroxyapatite nanowires or nanotubes where the diameter is controlled by the pore size of the template. cityu.edu.hk

Soft templates are dynamic, self-assembling structures, typically formed from organic molecules like surfactants, polymers, or biomolecules. researchgate.net These templates direct the nucleation and growth of the inorganic material. For example, polyvinylpyrrolidone (B124986) (PVP), a polymer, has been used as a surfactant in the hydrothermal synthesis of calcium hydroxyapatite nanorods. researchgate.net In this process, the polymer influences crystal nucleation and growth, leading to a uniform rod-like morphology. researchgate.net Another approach involves using nanoparticles, such as those of calcium phosphate itself, as core templates over which layers of oppositely charged polymers are deposited, a technique known as the layer-by-layer method. researchgate.net

Soft-Templating Strategies

Soft-templating synthesis employs self-assembled organic molecules, such as surfactants or block copolymers, as dynamic templates to guide the nucleation and growth of hydroxyapatite crystals. These templates are typically removed by washing or gentle calcination. The interaction between the template's functional groups and the inorganic precursors (calcium and phosphate ions) dictates the morphology, size, and assembly of the final HAp particles. nih.gov

Surfactants are a common class of soft templates, and their type—cationic, anionic, or non-ionic—influences the resulting HAp structure. nih.gov Cationic surfactants, like cetyltrimethylammonium bromide (CTAB), can form rod-like micelles in solution that direct the growth of HAp nanorods. nih.govnih.gov For instance, HAp nanorods with aspect ratios between 5.94 and 7 have been successfully produced using CTAB as a template. nih.gov The combination of CTAB with a non-ionic co-surfactant such as polyethylene (B3416737) glycol 400 (PEG 400) under hydrothermal conditions has also been shown to effectively control the size and morphology of HAp nanorods. pwr.edu.pl In such systems, the aspect ratio of the nanorods tends to increase with higher hydrothermal temperatures. pwr.edu.pl

Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), and non-ionic surfactants, like Triton X-100, have also been utilized to produce rod-like HAp nanoparticles. nih.govresearchgate.net Gemini cationic surfactants have been employed to fabricate spherical HAp architectures with an average diameter of 1.7 μm. proquest.com

Polymers represent another significant category of soft templates. Poly(ethylene oxide) (PEO) has been used as a templating agent in hydrothermal synthesis to produce rod-like assemblies of spherical HAp nanoparticles (~20 nm in diameter) with nanopores. oatext.com Block copolymers, such as poly(ethylene oxide)-b-poly(methacrylic acid) (PEO-b-PMAA), can act as dispersed templates, where the concentration of the copolymer relative to the calcium precursor can be adjusted to produce either needle-shaped or spherical nanoparticles. rsc.org Polyvinyl alcohol (PVA) has also been used in conjunction with surfactants to synthesize nanosized HAp particles. researchgate.net

| Template Type | Specific Template | Precursors | Resulting HAp Morphology | Key Findings/Parameters |

|---|---|---|---|---|

| Cationic Surfactant | Cetyltrimethylammonium bromide (CTAB) | Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄ | Nanorods | Aspect ratios of 5.94-7 were achieved. nih.gov |

| Cationic & Non-ionic Surfactant | CTAB and Polyethylene glycol 400 (PEG 400) | Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄ | Nanorods | Aspect ratio increases with hydrothermal temperature. pwr.edu.pl |

| Gemini Cationic Surfactant | Not specified | Not specified | Spheres (3D architecture) | Average particle diameter of 1.7 μm. proquest.com |

| Polymer | Poly(ethylene oxide) (PEO) | Ca(OH)₂, NaH₂PO₄·2H₂O | Rod-like assemblies of spherical nanoparticles (~20 nm) | Increasing PEO content can decrease particle size. oatext.com |

| Block Copolymer | Poly(ethylene oxide)-b-poly(methacrylic acid) (PEO-b-PMAA) | Calcium nitrate, Diammonium hydrogen phosphate | Needle and spherical nanoparticles | Morphology controlled by copolymer concentration. rsc.org |

| Anionic Surfactant & Polymer | Sodium dodecyl sulfate (SDS) and Polyvinyl alcohol (PVA) | Not specified | Nanosized particles (15-30 nm) | Template combination yields particles in the 20-30 nm range. researchgate.net |

Hard-Templating Approaches

Hard-templating, also known as nanocasting, involves the use of a pre-synthesized, solid material with a defined structure as a template. The process typically involves infiltrating the template's pores with hydroxyapatite precursors, inducing HAp formation within the template, and finally removing the template, usually through high-temperature calcination or chemical etching, to yield a HAp structure that is a negative replica of the template. mmu.ac.uk

This methodology allows for the precise fabrication of ordered porous structures and complex architectures that are not readily accessible through other methods. For example, carbon nanorods, themselves synthesized using a mesoporous silica (B1680970) template (SBA-15), have been used as a hard template to create mesoporous hydroxyapatite. mmu.ac.uk The resulting HAp material exhibited a high surface area of 242.2 m²/g and a bimodal pore size distribution with average diameters of 3.5 nm and 18.9 nm. mmu.ac.uk

Another hard-templating approach utilized 2D graphitic nitride (g-C₃N₄) to guide the sol-gel synthesis of HAp under hydrothermal conditions. rsc.org Subsequent calcination to remove the g-C₃N₄ template resulted in the formation of single-crystal HAp nanoplates with a thickness of approximately 100 nm. rsc.org

Naturally occurring materials can also serve as effective hard templates. Fibrous sepiolite (B1149698), a type of clay, has been used as a template for the growth of HAp nanocrystals. rsc.org The high surface area and porous structure of sepiolite facilitate HAp mineralization on its surface, leading to the formation of nanocomposites containing HAp nanorods 20–60 nm in length. rsc.org A simple hard-template method using spherical calcium carbonate as the template has also been optimized for the synthesis of solid micro-spherical hydroxyapatite. researchgate.net

| Template Material | Precursors | Template Removal Method | Resulting HAp Structure | Key Structural Data |

|---|---|---|---|---|

| Graphitic nitride (g-C₃N₄) | HAp sol-gel | Calcination | Single crystal nanoplates | Thickness of ~100 nm. rsc.org |

| Carbon nanorods (from SBA-15) | (NH₄)₂HPO₄, Ca(NO₃)₂ | Calcination (550 °C) | Mesoporous HAp | Surface area: 242.2 m²/g; Pore diameters: 3.5 nm & 18.9 nm. mmu.ac.uk |

| Natural fibrous sepiolite | Not specified | Not applicable (composite) | HAp/sepiolite nanocomposite | HAp nanorods of 20-60 nm in length grown on sepiolite surface. rsc.org |

| Spherical calcium carbonate | Not specified | Not specified | Solid micro-spherical HAp | Morphology controlled by template. researchgate.net |

Advanced Structural and Spectroscopic Characterization of Calciumhydroxidephosphate

Crystallographic Investigations

Crystallographic techniques are indispensable for determining the atomic arrangement within the crystal lattice of calcium hydroxide (B78521) phosphate (B84403). These methods provide fundamental information about phase purity, lattice parameters, and atomic positions.

X-ray diffraction (XRD) is a primary and widely used technique for the characterization of crystalline materials like calcium hydroxide phosphate. nih.gov It is instrumental in identifying the crystalline phases present in a sample and in precisely determining the lattice parameters. researchgate.netrsc.org The diffraction pattern of HAp is compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS card no. 09-0432) to confirm its phase identity. nih.gov

Hydroxyapatite (B223615) typically crystallizes in the hexagonal system with the P6₃/m space group. researchgate.netsciepub.com However, a monoclinic form (P2₁/b) can also exist. upg-ploiesti.ronist.gov The XRD pattern of the hexagonal form is characterized by distinct peaks corresponding to specific crystallographic planes, such as (002), (102), (210), (211), (300), (202), (310), (222), and (213). nih.gov

Rietveld refinement of XRD data is a powerful method used to obtain high-precision unit-cell parameters. sciepub.com This analysis involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters. From XRD data, various microstructural parameters can also be estimated, including crystallite size, microstrain, and crystallinity index. rsc.orgijbbb.orgmost.gov.bd

Table 1: Representative Lattice Parameters of Hexagonal Hydroxyapatite Determined by XRD

| Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |

| 9.4159 | 6.8819 | sciepub.com |

| 9.42 | 6.88 | sciepub.com |

| 9.427 | 6.886 | researchgate.net |

| 9.409 | 6.887 | biomaterials.org |

Note: The values presented are representative and can vary slightly depending on the synthesis method and sample stoichiometry.

For the study of nanocrystalline calcium hydroxide phosphate, electron diffraction techniques offer significant advantages due to their ability to analyze very small volumes of material. High-resolution transmission electron microscopy (HRTEM) and selected-area electron diffraction (SAED) are powerful tools for investigating the structure of individual nanoparticles. nih.govresearchgate.net

Even when assemblies of nanoparticles produce broad, diffuse rings in diffraction patterns, microdiffraction with electron probes of a few nanometers in diameter can confirm the crystalline nature of these nanoparticles. nih.govresearchgate.net These techniques can reveal the fine structure of HAp crystals and provide single-crystal diffraction patterns from microcrystals. nih.govresearchgate.net For nanocrystalline aggregates that might appear amorphous in bulk analysis, electron diffraction can demonstrate that they are composed of homogenously oriented nanocrystals. biomaterials.org Off-zone axis electron diffraction in a TEM has been utilized to identify the presence of the monoclinic apatite phase, which can be challenging to distinguish with other methods. rsc.org

Neutron diffraction is a complementary technique to XRD that is particularly valuable for elucidating the positions of light atoms, such as hydrogen, in the crystal structure of calcium hydroxide phosphate. scientific.net Due to the low scattering cross-section of hydrogen for X-rays, its precise location is difficult to determine using XRD alone. Neutrons, however, are scattered effectively by hydrogen nuclei, allowing for the accurate determination of the positions of the hydrogen atoms within the hydroxyl groups of the HAp lattice. scientific.net

This technique is also highly effective for quantifying the crystallinity of HAp, with results comparable to those obtained from modified XRD methods. nih.gov A significant advantage of neutron diffraction is its ability to penetrate deep into materials, enabling non-destructive analysis of bulk samples and coatings. nih.govresearchgate.net Neutron diffraction studies have confirmed the retention of the nanometer crystallite structure in HAp coatings after deposition and have been used to ensure that no secondary phases are formed during processing. researchgate.netresearchgate.net

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques are employed to investigate the vibrational modes of the molecular groups within calcium hydroxide phosphate, providing detailed information about the functional groups present and the nature of their chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in calcium hydroxide phosphate. upg-ploiesti.ro The FTIR spectrum of HAp is characterized by absorption bands corresponding to the vibrational modes of the phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups. rsc.orgnih.gov

The phosphate ions exhibit several distinct vibrational modes: the ν₁ symmetric stretching, the ν₂ bending, the ν₃ asymmetric stretching, and the ν₄ bending modes. The hydroxyl groups show a characteristic stretching vibration and a librational mode. upg-ploiesti.ro The presence and sharpness of these bands can provide information about the crystallinity and phase purity of the material. rsc.org For instance, a sharper OH⁻ stretching band is often indicative of a more crystalline structure. upg-ploiesti.ro

Table 2: Characteristic FTIR Absorption Bands of Hydroxyapatite

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~3570 | OH⁻ | Stretching | rsc.org |

| ~3417 | Adsorbed H₂O | O-H Stretching | nih.gov |

| ~1643 | Adsorbed H₂O | H-O-H Bending | nih.gov |

| ~1087 | PO₄³⁻ | ν₃ Asymmetric Stretching | rsc.orgrsc.org |

| ~1026 | PO₄³⁻ | ν₃ Asymmetric Stretching | rsc.orgrsc.org |

| ~962 | PO₄³⁻ | ν₁ Symmetric Stretching | rsc.orgrsc.org |

| ~633 | OH⁻ | Librational | upg-ploiesti.ro |

| ~603 | PO₄³⁻ | ν₄ Bending | sciepub.com |

| ~563-570 | PO₄³⁻ | ν₄ Bending | sciepub.comrsc.orgrsc.org |

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR. nih.gov Each peak in a Raman spectrum corresponds to a specific molecular bond vibration. nih.gov For hydroxyapatite, the Raman spectrum is dominated by the vibrational modes of the phosphate (PO₄³⁻) group. nih.govresearchgate.net

The most intense peak in the Raman spectrum of HAp is the ν₁ symmetric stretching mode of the P-O bond in the phosphate group, which appears around 961 cm⁻¹. researchgate.net The other vibrational modes of the phosphate group, ν₂, ν₃, and ν₄, are also observable in the Raman spectrum. researchgate.netresearchgate.net Raman spectroscopy is highly sensitive to the local symmetry of the phosphate ions and can be used to study subtle structural changes, such as those induced by ionic substitutions. nih.gov

Table 3: Characteristic Raman Bands of Hydroxyapatite

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~1074 | PO₄³⁻ | ν₃ Asymmetric Stretching | researchgate.net |

| ~1051 | PO₄³⁻ | ν₃ Asymmetric Stretching | researchgate.net |

| ~1028 | PO₄³⁻ | ν₃ Asymmetric Stretching | researchgate.net |

| ~961 | PO₄³⁻ | ν₁ Symmetric Stretching | researchgate.net |

| ~610 | PO₄³⁻ | ν₄ Bending | researchgate.net |

| ~590 | PO₄³⁻ | ν₄ Bending | researchgate.net |

| ~579 | PO₄³⁻ | ν₄ Bending | researchgate.net |

| ~447 | PO₄³⁻ | ν₂ Bending | researchgate.net |

| ~428 | PO₄³⁻ | ν₂ Bending | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2–10 nm of a material's surface. rsc.orgaip.org For Calciumhydroxidephosphate, XPS is crucial for verifying the surface purity and the stoichiometric ratios of its primary constituents: calcium, phosphorus, and oxygen.

High-resolution XPS spectra are recorded for the Ca 2p, P 2p, and O 1s core levels. The Ca 2p spectrum typically displays a doublet, Ca 2p₃/₂ and Ca 2p₁/₂, which is characteristic of calcium in its +2 oxidation state within an inorganic oxygen-based compound. researchgate.net Similarly, the P 2p spectrum shows a doublet (P 2p₃/₂ and P 2p₁/₂) corresponding to phosphorus in the +5 oxidation state, characteristic of the phosphate (PO₄³⁻) group. researchgate.netresearchgate.net The O 1s spectrum is often deconvoluted into multiple peaks, which can be attributed to oxygen in the phosphate lattice (P-O), hydroxyl groups (-OH), and sometimes adsorbed water or carbonate species on the surface. researchgate.netresearchgate.net

Analysis of these binding energies confirms the chemical integrity of the this compound surface. Deviations in these energies can indicate substitutions, impurities, or the presence of different calcium phosphate phases. nih.gov The atomic concentrations derived from XPS peak areas are used to calculate the surface Ca/P ratio, a critical parameter for predicting the bioactive behavior of the material. rsc.orgresearchgate.net

Table 1: Typical XPS Binding Energies for this compound

| Element/Orbital | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| Ca 2p₃/₂ | ~346.5 - 347.4 | Ca²⁺ |

| Ca 2p₁/₂ | ~350.3 - 350.9 | Ca²⁺ |

| P 2p₃/₂ | ~133.2 | P⁵⁺ in PO₄³⁻ |

| O 1s | ~531.0 - 532.0 | O²⁻ in PO₄³⁻ and OH⁻ |

Note: Binding energies can vary slightly based on instrument calibration, charge referencing, and specific sample characteristics. researchgate.netresearchgate.netnih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments and structural order of this compound. Solid-state NMR, particularly using Magic Angle Spinning (MAS), provides detailed information about specific nuclei such as ³¹P, ¹H, and ⁴³Ca. mdpi.compreprints.org

³¹P MAS NMR is highly sensitive to the local environment of the phosphate tetrahedra. In well-ordered, crystalline this compound, the spectrum typically shows a single, narrow resonance peak around 2.8 ppm, indicating that all phosphate groups are in a chemically equivalent environment. nih.govresearchgate.net The presence of broader signals or additional peaks can signify structural disorder, the existence of amorphous phases, or different local environments, such as those on the crystal surface versus the bulk interior. nih.govnih.gov

¹H MAS NMR is used to investigate the hydroxyl (OH⁻) groups located in the hexagonal channels of the crystal structure, as well as the presence of water molecules. The spectrum of a stoichiometric sample typically shows a sharp peak near 0 ppm, corresponding to the hydroxyl protons. nih.gov Broader signals can indicate adsorbed water or structural water in non-stoichiometric apatites. acs.org

Advanced techniques like ⁴³Ca NMR, despite the challenge of the low natural abundance of the isotope, can resolve the two distinct crystallographic calcium sites (Ca(1) and Ca(2)) in the hydroxyapatite lattice, providing unambiguous information about the local coordination of calcium ions. acs.org

Table 2: Representative Solid-State NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ³¹P | ~2.8 | Phosphate (PO₄³⁻) in crystalline lattice |

| ¹H | ~0.0 | Hydroxyl (OH⁻) groups |

| ⁴³Ca | ~ -2.6 | Ca(1) site |

| ⁴³Ca | ~ 11.2 | Ca(2) site |

Note: Chemical shifts are referenced to standard materials (e.g., 85% H₃PO₄ for ³¹P) and can vary with experimental conditions. nih.govresearchgate.netacs.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with a scanning electron microscope (SEM), is a widely used technique for elemental analysis and chemical characterization. mdpi.com When the electron beam of the SEM scans the sample, it excites atoms, causing them to emit characteristic X-rays. youtube.comyoutube.com The EDS detector measures the energy of these X-rays to identify the elements present in the sample.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) for Trace Element Analysis

Inductively Coupled Plasma (ICP) techniques are highly sensitive methods for determining the elemental composition of a sample with exceptional accuracy, particularly for trace and ultra-trace elements. youtube.com ICP-OES measures the wavelength of photons emitted by elements in a plasma, while ICP-MS measures the mass-to-charge ratio of ions, providing even lower detection limits (parts-per-trillion range). thermofisher.com

In the analysis of this compound, especially for biomedical applications, it is vital to quantify not only the major elements (Ca, P) but also any trace element impurities or intentional dopants. researching.cn These techniques are used to analyze a digested solution of the material to provide a bulk composition. ICP-OES and ICP-MS can accurately quantify the concentration of substituent ions such as strontium (Sr), magnesium (Mg), zinc (Zn), manganese (Mn), and silicon (Si), which can be incorporated into the apatite structure to enhance its biological properties. rsc.orgresearchgate.net The high sensitivity of ICP-MS makes it the preferred method when regulatory limits for certain toxic elements (e.g., lead, cadmium, arsenic) are extremely low. thermofisher.comresearchgate.net

Microscopic and Morphological Analysis

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of this compound particles at the micro- and nanoscale. tescan-analytics.comresearchgate.net The technique involves scanning a focused beam of electrons over a sample's surface to produce high-resolution images. sciarena.com

SEM analysis reveals critical information about the particle size, shape, and state of agglomeration, which are heavily influenced by the synthesis method. researchgate.netresearchgate.net this compound can be synthesized to have various morphologies, including:

Nanorods or Needle-like particles: Often seen in hydrothermally or precipitation-synthesized samples. researchgate.net

Spherical or equiaxed particles: Can be formed through methods like spray drying or sol-gel processes. researchgate.net

Plate-like structures: Achievable under specific precipitation conditions. researchgate.net

Agglomerates: Most synthesis routes result in primary nanoparticles forming larger clusters or agglomerates. researchgate.net

The surface texture, whether smooth or porous, can also be assessed. researchgate.net This morphological information is vital as particle shape and size significantly impact the material's surface area, dissolution rate, and biological interactions.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal nanostructure of this compound crystallites. sciarena.comoup.com In TEM, a beam of electrons is transmitted through an ultra-thin sample, enabling the observation of features at the atomic scale. nih.gov

High-Resolution TEM (HR-TEM) can resolve the lattice fringes of the crystal, providing direct evidence of its crystalline nature. researchgate.netnih.gov The measured spacing between these fringes can be correlated with specific crystallographic planes of the hexagonal apatite structure. researchgate.net

Furthermore, Selected Area Electron Diffraction (SAED) is used in conjunction with TEM. The SAED technique produces a diffraction pattern that is characteristic of the material's crystal structure. For polycrystalline this compound, the pattern consists of concentric rings, with the diameter of each ring corresponding to a specific lattice spacing (d-spacing) in the crystal. researchgate.netresearchgate.net These patterns serve as a definitive fingerprint for the hydroxyapatite phase and confirm the material's crystallinity. TEM is also instrumental in identifying nanoscale defects within the crystal structure, such as dislocations or stacking faults, which can influence the material's mechanical and chemical properties. researchgate.net

Computational and Theoretical Modeling of Calciumhydroxidephosphate Systems

Density Functional Theory (DFT) Simulations for Electronic Structure and Lattice Dynamics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mpg.dewikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally feasible approach to understanding the fundamental properties of materials like calciumhydroxidephosphate. mpg.dehi.is

DFT calculations have been extensively applied to determine the structural and electronic properties of HAp. For the hexagonal P6₃ space group of HAp, DFT has been used to fully optimize lattice parameters and internal atomic coordinates. rsc.org These simulations provide detailed information on the band structure and density of states, which are crucial for understanding the material's electronic behavior. rsc.orgresearchgate.net For instance, calculations have shown that an ideal, defect-free stoichiometric HAp lattice has a large band gap, which can be significantly altered by the presence of defects such as vacancies. nih.gov

Furthermore, DFT is instrumental in studying the lattice dynamics of this compound. The full harmonic vibrational spectrum can be computed, which shows good agreement with experimental infrared (IR) and Raman spectroscopy data. rsc.org This allows for the detailed assignment of vibrational modes to specific functional groups within the crystal structure, such as the phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups. researchgate.net

Key Findings from DFT Simulations:

| Property | Computational Finding | Significance |

| Crystal Structure | Optimized lattice parameters for hexagonal (P6₃) and monoclinic (P2₁/b) phases. The monoclinic phase is computed to be slightly more stable. rsc.org | Provides accurate atomic positions for further simulations and validates experimental crystallographic data. |

| Electronic Structure | Calculation of band structure and density of states. The ideal lattice has a wide band gap. nih.gov | Explains the insulating nature of pure HAp and how defects can introduce new electronic states. |

| Lattice Dynamics | Computation of harmonic vibrational spectra (IR, Raman). rsc.org | Allows for the interpretation of experimental spectroscopic data and understanding of atomic vibrations. |

Molecular Dynamics (MD) Simulations for Atomic Interactions and Phase Transformations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of atomic-scale processes, including atomic interactions and phase transformations. nih.govnih.gov

In the context of this compound, MD simulations have been used to investigate a wide range of phenomena. Simulations of HAp in contact with aqueous solutions have provided insights into the structure and dynamics of water at the interface, which is critical for understanding biomineralization and surface reactivity. mdpi.com These studies show that nanoconfinement and the presence of solvated ions can significantly slow the dynamics of water molecules and enhance the rigidity of the hydrogen-bonding network at the HAp surface. mdpi.com

MD is also employed to study the thermal behavior of HAp. Simulations can predict how the structure changes with increasing temperature, including the onset of decomposition or phase transitions. nih.gov For example, simulations have shown that at temperatures above 1500 K, the HAp structure begins to collapse, which corresponds with experimental observations of decomposition. nih.gov Furthermore, MD can be used to investigate the mechanical properties of HAp, revealing anisotropic responses to applied stress and providing insights into deformation mechanisms at the nanoscale. nih.gov

Insights from MD Simulations:

| Phenomenon | Simulation Details | Key Finding |

| Interfacial Water Dynamics | HAp nanopores in contact with electrolyte solutions. mdpi.com | Nanoconfinement and solvated ions reduce the mobility of water molecules at the HAp-solution interface, impacting surface reactivity. mdpi.com |

| Thermal Behavior | Heating of HAp clusters in a water layer. nih.gov | HAp structure shows significant decomposition and melting at temperatures of 1500 K and above. nih.gov |

| Mechanical Properties | Uniaxial loading applied to HAp supercells. nih.gov | HAp exhibits anisotropic mechanical behavior, with different strengths along different crystallographic directions. nih.gov |

| Polymer Interactions | Simulation of biopolymers (PE, PA, PLA) on HAp surfaces. nih.gov | The (110) crystallographic plane of HAp shows the highest binding energy with polymers due to higher planar atom density. nih.gov |

Kinetic and Mechanistic Modeling of Synthesis Reactions

The synthesis of this compound often involves precipitation reactions from aqueous solutions. semanticscholar.org Kinetic and mechanistic modeling aims to describe the rates and pathways of these complex processes. The precipitation of calcium phosphates from a mixture of calcium hydroxide (B78521) and phosphoric acid has been studied by monitoring changes in conductivity, pH, and calcium concentration over time. semanticscholar.orgresearchgate.net

These studies show that the formation of different calcium phosphate phases, including HAp and dicalcium phosphate dihydrate (DCPD), is highly dependent on the pH of the medium and the initial composition of the mixture. semanticscholar.org The reaction often proceeds through the formation of precursor phases that later transform into the more stable HAp. semanticscholar.org

Mathematical models have been developed to simulate the physicochemical environment that permits the precipitation of biological hydroxyapatite (B223615). frontiersin.org These models consider an aqueous environment with multiple chemical components and simulate the reversible equilibrium reactions among them. By calculating the supersaturation for hydroxyapatite, the precipitation rate can be predicted using kinetic theory. frontiersin.org Such models have shown that the precipitation rate is strongly influenced by pH, primarily through its effect on the concentration of ionized phosphate, and by the availability of both calcium and phosphate ions. frontiersin.org While specific advanced models like oscillatory models or Brusselator analogs are not commonly cited in the literature for HAp synthesis, the fundamental kinetic studies and thermodynamic modeling provide a basis for understanding the complex reaction dynamics.

Simulation of Ion Substitutions and Their Impact on Structural Stability

The crystal lattice of this compound is highly amenable to ionic substitutions, which can significantly alter its biological and physicochemical properties. mdpi.comnih.gov Computational simulations are a key tool for understanding the mechanisms of these substitutions and their impact on structural stability. researchgate.net DFT is a common method used to study the electronic structure characteristics of ion-doped HAp. researchgate.net

Anionic substitutions are also widely studied. The replacement of OH⁻ groups with F⁻ or Cl⁻, or the substitution of PO₄³⁻ groups with CO₃²⁻ or SiO₄⁴⁻, has been modeled to understand the effects on crystallinity, solubility, and thermal stability. mdpi.comresearchgate.net These simulations provide atomic-level insights into how substitutions induce lattice strain and local structural distortions, which in turn govern the macroscopic properties of the substituted material. nih.govroyalsocietypublishing.org

Effects of Ion Substitution from Simulations:

| Substituent Ion | Effect on Lattice Parameters | Impact on Stability/Properties |

| Mg²⁺ | Decrease in unit cell parameters and volume. nih.gov | Induces asymmetry and distortion of the crystal lattice. nih.gov |

| Zn²⁺ | Decrease in lattice parameters. mdpi.com | Limited quantities can be incorporated into the HAp lattice. mdpi.com |

| Fe²⁺ | Increase in 'c' lattice parameter is more significant than 'a' or 'b'. nih.gov | Affects the mechanical response and tensile properties of the crystal. nih.gov |

| CO₃²⁻ | Can cause slight increases in unit cell parameters. researchgate.net | Reduces crystallinity and can affect thermal decomposition behavior. researchgate.net |

| SiO₄⁴⁻ | Competes with carbonate for the phosphate site. researchgate.net | Can reduce powder crystallinity and promote ion release, increasing solubility. dovepress.comresearchgate.net |

Theoretical Insights into Interfacial Adsorption Mechanisms

The surface of this compound plays a critical role in its interaction with biological environments. Theoretical modeling provides fundamental insights into the mechanisms of adsorption of molecules, such as amino acids, proteins, and water, onto HAp surfaces. researchgate.netnih.gov

DFT calculations are frequently used to study the adsorption of small molecules. By calculating the adsorption energy and analyzing the optimized geometry, the most stable adsorption configurations and the nature of the chemical bonding can be determined. researchgate.netmdpi.com For example, studies on the adsorption of lysine (B10760008) on the HAp (100) surface have shown that multiple interactions, including ionic bonding between lysine's oxygen and surface calcium, as well as hydrogen bonding, stabilize the adsorption. researchgate.net Similarly, the interaction of tetracycline (B611298) antibiotics with HAp surfaces has been analyzed to predict binding sites and compare the affinities of different molecules. mdpi.com

MD simulations complement these static DFT calculations by providing a dynamic picture of the adsorption process. They have been used to investigate the interaction of larger biomolecules, such as polymers and protein domains, with HAp surfaces. nih.govrsc.org These simulations can reveal how the biomolecules change their conformation upon adsorption and identify the key amino acid residues involved in binding to the surface. rsc.org Understanding these interfacial mechanisms is crucial for designing HAp-based biomaterials with tailored surface properties for applications in bone regeneration and drug delivery. semanticscholar.org

Surface Chemistry and Interfacial Phenomena of Calciumhydroxidephosphate

Surface Functionalization and Modification Strategies

To enhance the performance and tailor the properties of calciumhydroxidephosphate for specific applications, its surface is often functionalized or modified. These strategies aim to alter surface energy, improve compatibility with other materials, and introduce new functionalities. mdpi.com

Grafting polymer chains onto the surface of this compound is a widely employed strategy to improve its dispersion in polymer composites and to enhance the interfacial adhesion between the inorganic filler and the polymer matrix. mdpi.comrsc.org This modification can transform the hydrophilic surface of this compound to be more hydrophobic, facilitating better interaction with non-polar polymer matrices. mdpi.com Various polymerization techniques have been successfully utilized for this purpose, including ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and redox-initiated radical polymerization. mdpi.comresearchgate.net

For instance, poly(L-phenylalanine) has been grafted onto the surface of nano-hydroxyapatite through the ring-opening polymerization of L-phenylalanine N-carboxylic anhydride, achieving grafting amounts between 20.26% and 38.92% without altering the crystal structure of the hydroxyapatite (B223615). mdpi.com Similarly, poly(methyl methacrylate) (PMMA) has been grafted from the surface of initiator-functionalized hydroxyapatite via reverse ATRP, leading to improved dispersibility and enhanced compressive strength of the resulting composite. mdpi.com Another approach involves the use of a redox initiating system to graft poly(vinyl phosphonic acid) (PVPA) onto hydroxyapatite nanocrystals, which significantly increases their colloidal stability in aqueous solutions. researchgate.net

Table 1: Examples of Polymer Grafting onto this compound Surfaces

| Polymer Grafted | Polymerization Method | Key Findings |

| Poly(L-phenylalanine) | Ring-Opening Polymerization (ROP) | Grafting amount of 20.26% to 38.92% achieved, maintaining the crystal structure of hydroxyapatite. mdpi.com |

| Poly(methyl methacrylate) (PMMA) | Reverse Atom Transfer Radical Polymerization (ATRP) | Improved dispersion in MMA monomer and increased compressive strength of HAP/PMMA composites. mdpi.com |

| Poly(vinyl phosphonic acid) (PVPA) | Redox Initiating System | Enhanced colloidal stability of modified hydroxyapatite in water. researchgate.net |

| Polycaprolactone (PCL) | Ring-Opening Polymerization (ROP) | Successful grafting confirmed by the presence of carbonyl groups on the silanized hydroxyapatite surface. researchgate.net |

Self-assembled monolayers (SAMs) offer a precise method to control the surface properties of this compound at the molecular level. nih.govyoutube.com SAMs are ordered molecular assemblies that form spontaneously by the adsorption of a surfactant onto a solid surface. youtube.com On hydroxyapatite, phosphonic acid-terminated molecules are commonly used to form stable SAMs due to the strong interaction between the phosphonate (B1237965) headgroup and the calcium ions on the apatite surface. nih.gov

These monolayers can be tailored with various terminal functional groups (e.g., -COOH, -OH, -NH₂) to control subsequent interactions. nih.gov For example, SAMs have been used to guide the hydrothermal crystal growth of homogeneous and crack-free hydroxyapatite coatings on titanium substrates. nih.gov Research has shown that a carboxyl-terminated SAM surface exhibits a stronger nucleating ability for hydroxyapatite compared to hydroxyl- or amine-terminated surfaces. nih.gov Furthermore, SAMs can be designed to impart specific functionalities, such as antibacterial properties, by attaching silver ions to the terminal groups of the monolayer. nih.gov The stability of these SAMs is a critical factor, with studies indicating that longer chain SAMs can exhibit better stability under certain conditions. nih.gov

Table 2: Stability of Antibacterial Self-Assembled Monolayers (ASAMs) on Hydroxyapatite under Different Sterilization Methods

| Sterilization Method | Effect on Shorter Chain ASAMs | Effect on Longer Chain ASAMs |

| Gas Plasma | Degraded | Degraded |

| Dry Heat | Degraded | Degraded |

| Autoclave | Degraded | Degraded |

| UV Irradiation | Not vigorously damaged | Completely degraded |

| Ethylene Oxide | Severely damaged | Not degraded |

Data sourced from a study on silver-carrying, -COOH terminated phosphonic acid SAMs. nih.gov

Adsorption Mechanisms at this compound Interfaces

The hexagonal crystal structure of this compound provides a versatile surface for the adsorption of a wide range of ions and molecules from aqueous solutions. nih.gov The primary mechanisms governing these adsorption processes include ion exchange, surface precipitation, and ligand complexation. nih.govmdpi.com

Ion exchange is a prominent mechanism where ions from the solution are exchanged with the constituent ions of the this compound lattice, primarily Ca²⁺ and PO₄³⁻. nih.govresearchgate.net This process is particularly effective for the removal of heavy metal ions from wastewater, as many divalent metal cations can substitute for Ca²⁺ in the apatite structure, often resulting in the formation of more stable apatite-like minerals. nih.govmdpi.com The affinity for ion exchange generally increases with the valence of the ion. serva.de

The selectivity of the ion exchange process is influenced by factors such as the hydration of the ions, their concentration, the pH of the solution, and the crystallinity of the hydroxyapatite. serva.deresearchgate.net For instance, in the context of anionic macromolecules, some polyanions can displace phosphate (B84403) ions from the hydroxyapatite surface by interacting with the surface calcium ions. nih.gov However, a direct stoichiometric relationship between the adsorbed carboxyl groups of the polyanion and the displaced phosphate ions is not always observed, suggesting the involvement of other adsorption mechanisms. nih.gov

Surface precipitation, often coupled with dissolution, is a key mechanism, especially in the adsorption of heavy metal ions. nih.govresearchgate.net In aqueous solutions, this compound can partially dissolve, releasing Ca²⁺, PO₄³⁻, and OH⁻ ions into the local environment. nih.gov These released ions can then react with metal ions in the solution to precipitate new, often less soluble, metal-phosphate or metal-hydroxide phases onto the surface of the original hydroxyapatite. nih.gov

This dissolution-precipitation mechanism is considered highly effective for the immobilization of contaminants like lead, which can form highly stable hydroxypyromorphite [Pb₁₀(PO₄)₆(OH)₂] precipitates. researchgate.net The formation of these new phases effectively sequesters the contaminant ions from the solution. The rate and extent of this process are influenced by factors such as the pH of the solution and the initial concentration of the adsorbing ion. researchgate.netresearchgate.net The synthesis of hydroxyapatite itself is a precipitation process, and the conditions of this synthesis, such as the Ca/P ratio, pH, and precipitation rate, can significantly affect the properties of the final product. researchgate.netbionnovation.com.br

The surface of this compound possesses active sites, including exposed Ca²⁺ ions (positively charged sites) and phosphate and hydroxyl groups (negatively charged sites), which can participate in surface complexation and chelation with various molecules. nih.govdiva-portal.org This mechanism is crucial for the adsorption of organic molecules and certain metal ions. nih.gov

Ligands containing functional groups such as carboxylates (-COO⁻) can form complexes with the surface calcium ions. mdpi.comresearchgate.net Studies have shown that organic ligands can form outer-sphere complexes on the apatite surface over a wide pH range, which can in some cases enhance the dissolution of the apatite. diva-portal.org The strength of these interactions depends on the nature of the ligand and the pH of the solution. For example, citric acid, a strong chelating agent, can significantly influence the crystallinity and nanoparticle size of synthesized hydroxyapatite by interacting with calcium ions. researchgate.net Similarly, the amino groups of some molecules can interact with the surface through hydrogen bonding. mdpi.com The modification of hydroxyapatite nanoparticles with metal ions like Cu²⁺ and Ni²⁺ can also be used to facilitate the immobilization of enzymes through complexation between the metal ions and electron-donating groups on the enzyme. nih.gov

Fundamental Interactions with Model Biological Species (In Vitro Materials Science Focus)

The interaction between a biomaterial's surface and the surrounding biological environment is a critical determinant of its success or failure following implantation. For hydroxyapatite, these initial events, occurring within seconds to minutes, dictate the long-term biological response. In vitro studies using model biological species, such as specific proteins and cell lines, allow for a controlled investigation of these fundamental interactions, isolating variables to understand the mechanisms at play.

When hydroxyapatite comes into contact with biological fluids, its surface is immediately coated with a layer of proteins. aip.org This process is dynamic and selective, influenced by the material's surface properties like chemistry, topography, charge, and wettability. acs.orgnih.gov The composition and conformation of this adsorbed protein layer directly influence subsequent cellular responses, including adhesion, proliferation, and differentiation. aip.org The surface of hydroxyapatite is complex, featuring both positively charged calcium sites (C-sites) and negatively charged phosphate and hydroxyl sites (P-sites), allowing for electrostatic interactions with various proteins. nih.govacs.org

Protein Adsorption and Conformation on Hydroxyapatite Surfaces

The adsorption of proteins onto hydroxyapatite is a primary event that mediates cellular interactions. The process is governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding. nih.govnih.govyoutube.com Electrostatic forces are considered a major driver, where negatively charged groups on proteins (like carboxylate groups) bind to positive calcium sites on the HAp surface, and positive groups (like amino groups) bind to negative phosphate or hydroxyl sites. acs.orgnih.gov

The surface characteristics of hydroxyapatite significantly influence the amount and type of protein adsorbed. Different crystal planes of HAp exhibit selective adsorption capabilities. researchgate.netnih.gov For instance, studies have shown that the a(b)-planes of HAp crystals have a higher affinity for acidic proteins like bovine serum albumin (BSA), while the c-plane shows preferential adsorption for basic proteins such as lysozyme (B549824) (LSZ). nih.gov

Upon adsorption, proteins can undergo conformational changes, which may alter their biological activity. Research has indicated that proteins like BSA lose some of their α-helix structure upon adsorbing to a calcium phosphate surface. nih.gov This change in conformation is often greater on HAp compared to other materials like titanium, which can be attributed to the strong electrostatic interactions. nih.gov The surface topography and chemistry can be engineered to control the orientation and conformation of adsorbed proteins, thereby regulating their biological function. acs.org

The following table summarizes findings from various studies on the adsorption of model proteins onto hydroxyapatite surfaces.

| Model Protein | HAp Surface Type | Adsorption Amount (µg/cm²) | Key Findings |

| Bovine Serum Albumin (BSA) | Hydroxyapatite on glass | 1.37 | Baseline adsorption on a standard HAp coating. nih.gov |

| Bovine Serum Albumin (BSA) | HAp on silk sericin layer | 2.62 | The underlying substrate influences HAp crystal orientation and enhances protein adsorption. nih.gov |

| Bovine Serum Albumin (BSA) | a-plane oriented HAp (aHAp) | Higher than c-plane | The a(b)-plane of HAp shows high specificity for acidic proteins. nih.gov |

| Lysozyme (LSZ) | c-plane oriented HAp (cHAp) | Higher than a-plane | The c-plane of HAp demonstrates high specificity for basic proteins. nih.gov |

Mechanisms of Degradation and Bioreactivity of Calciumhydroxidephosphate

In Vitro Degradation Pathways and Kinetics in Simulated Environments

The degradation of hydroxyapatite (B223615) in laboratory settings is typically studied using simulated body fluid (SBF), an acellular solution with ion concentrations nearly equal to those of human blood plasma. researchgate.netnih.gov These studies provide insight into the material's stability and resorption characteristics.

Hydrolytic degradation of hydroxyapatite is primarily a dissolution-precipitation process governed by its solubility product in an aqueous environment. The process involves the dissolution of calcium and phosphate (B84403) ions from the material's surface. nih.gov This dissolution is significantly influenced by the local pH; acidic conditions, in particular, accelerate the degradation rate. youtube.com

The degradation process in SBF can be summarized by the following steps:

Initial Ion Exchange: The HAp surface interacts with the SBF, leading to an exchange of ions.

Dissolution: Calcium (Ca²⁺), phosphate (PO₄³⁻), and hydroxyl (OH⁻) ions are released from the HAp lattice into the surrounding fluid.

Precipitation: When the local concentration of these ions in the fluid exceeds the solubility product, a new, often less crystalline, apatite-like layer can precipitate on the material's surface. researchgate.netnih.gov

The kinetics of this process are complex. While pure, highly crystalline hydroxyapatite has very low solubility and a slow degradation rate under physiological conditions (pH ~7.4), factors such as smaller crystal size and lower crystallinity can increase solubility and thus accelerate degradation. youtube.comnih.govnih.gov The inclusion of HAp particles in polymer composites has also been shown to increase the rate of hydrolytic degradation by increasing the hydrophilicity and the water-accessible surface area of the composite material. mdpi.comsemanticscholar.org

In the physiological environment, cellular activity plays a crucial role in the degradation of hydroxyapatite. The primary cells responsible for this are osteoclasts. viamedica.plresearchgate.net Osteoclasts mediate resorption by attaching to the material surface and creating a sealed, acidic microenvironment. researchgate.netnih.gov

The mechanism involves:

Secretion of Acids: Osteoclasts secrete hydrogen ions (H⁺) into the sealed compartment, lowering the local pH significantly. This acidic environment increases the solubility of the hydroxyapatite mineral. researchgate.net

Enzymatic Digestion: The cells release proteolytic enzymes, such as acid phosphatase and cathepsin K, which can degrade the material. viamedica.pl

This process, known as active resorption, results in the formation of resorption lacunae or pits on the ceramic surface. viamedica.plresearchgate.net The extent of osteoclast activity and subsequent degradation is dependent on material properties like crystal size and surface roughness. viamedica.pl Studies have shown that osteoclasts can phagocytose (engulf) small, resorbed HAp crystals, further contributing to the material's breakdown. researchgate.netnih.gov

Factors Influencing Calciumhydroxidephosphate Degradation Rates

The rate at which hydroxyapatite degrades is not intrinsic but is heavily influenced by its physicochemical properties. Tailoring these properties allows for the control of resorption kinetics for specific applications.

Crystallinity, which describes the degree of structural order in the material, is a key determinant of degradation.

High Crystallinity: Highly crystalline or sintered HAp has a more stable, perfect crystal lattice, resulting in lower solubility and a slower degradation rate. nih.govmdpi.com

Low Crystallinity: Conversely, poorly crystallized or amorphous HAp has more lattice defects, leading to higher solubility and faster resorption. youtube.comelsevier.com

| Property | Effect on Degradation Rate | Underlying Mechanism |

|---|---|---|

| High Crystallinity | Decreases | More stable crystal lattice, lower solubility. nih.gov |

| Low Crystallinity | Increases | Higher number of lattice defects, increased solubility. youtube.comelsevier.com |

| Increased Porosity | Increases | Greater surface area in contact with physiological fluids. mdpi.com |

| Smaller Particle/Crystal Size | Increases | Higher surface area-to-volume ratio enhances dissolution. nih.gov |

The hydroxyapatite lattice is highly accommodating to ionic substitutions, a characteristic also found in biological apatite in bone. researchgate.netnih.gov Substituting calcium, phosphate, or hydroxyl ions with other ions can significantly alter the lattice stability and, consequently, the degradation rate. mdpi.comresearchgate.net

Cationic Substitutions: Replacing Ca²⁺ with ions like Strontium (Sr²⁺), Magnesium (Mg²⁺), or Zinc (Zn²⁺) can introduce strain into the crystal lattice. For instance, the substitution of the larger Sr²⁺ ion for Ca²⁺ can destabilize the structure, leading to increased solubility. nih.gov Conversely, some substitutions can enhance stability.

Anionic Substitutions: Replacing PO₄³⁻ with carbonate (CO₃²⁻) or SiO₄⁴⁻, or OH⁻ with fluoride (B91410) (F⁻), also modifies the material's properties. Carbonate substitution, common in biological apatite, generally decreases crystallinity and increases solubility. nih.govmdpi.com

| Substituting Ion | Replaces | Effect on Solubility/Degradation | Reason |

|---|---|---|---|

| Strontium (Sr²⁺) | Calcium (Ca²⁺) | Increases | Larger ionic radius destabilizes the crystal lattice. nih.gov |

| Zinc (Zn²⁺) | Calcium (Ca²⁺) | Increases | Introduction of lattice defects and potential phase changes. researchgate.net |

| Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Increases | Inhibits crystal growth, leading to lower crystallinity. nih.gov |

| Carbonate (CO₃²⁻) | Phosphate (PO₄³⁻) | Increases | Decreases crystallinity and introduces lattice strain. mdpi.com |

Material-Mediated Bioreactivity Mechanisms

Bioreactivity refers to the ability of a material to interact with and elicit a specific biological response from the surrounding tissue. For hydroxyapatite, this involves a series of surface reactions that promote integration with bone. nih.govmdpi.com

The primary mechanisms include:

Protein Adsorption: Upon implantation, the HAp surface rapidly adsorbs a layer of proteins from biological fluids. nih.gov This initial protein layer, which includes molecules like albumin, fibronectin, and vitronectin, mediates subsequent cellular attachment and behavior. The surface properties of HAp, such as charge, topography, and crystallinity, influence the type and conformation of adsorbed proteins. nih.govnih.govnih.gov For example, surfaces with lower crystallinity may exhibit enhanced protein adsorption. nih.gov

Ion Exchange: The HAp surface actively exchanges ions with the surrounding physiological environment. nih.gov It can release calcium and phosphate ions, which are crucial for bone metabolism, and incorporate ions from the body fluids. researchgate.netacs.org This dynamic ion exchange contributes to the formation of a biologically active, carbonated apatite layer on its surface, which is chemically similar to the mineral phase of bone and promotes strong bonding with the host tissue. researchgate.net

Osteoinduction: Osteoinduction is the process by which a material stimulates the differentiation of progenitor cells into bone-forming cells (osteoblasts). nih.govmdpi.com While HAp is primarily considered osteoconductive (acting as a scaffold for bone growth), some studies suggest it possesses osteoinductive properties. This is thought to be mediated by the material's surface chemistry and topography, as well as the local release of calcium and phosphate ions, which can activate signaling pathways involved in osteogenic differentiation. mdpi.comresearchgate.net

These bioreactive processes collectively enable hydroxyapatite to integrate seamlessly with host bone tissue, forming a direct and stable interface without the formation of fibrous scar tissue. nih.govmdpi.com

Dissolution-Precipitation Dynamics

The stability and degradation of hydroxyapatite in a physiological environment are primarily controlled by dissolution-precipitation phenomena. Although it is the most thermodynamically stable calcium phosphate phase under physiological conditions, its solubility is highly dependent on the local environment. nih.gov

Dissolution Mechanisms

The dissolution of hydroxyapatite is a multifaceted process that can be influenced by pH, particle size, crystallinity, and the presence of specific ions in the surrounding fluid. researchgate.netresearchgate.net In acidic environments, the dissolution rate increases significantly as hydrogen ions are consumed in the process. researchgate.net For instance, below pH 4, the dissolution of HA is too rapid to be accurately measured under certain experimental conditions. researchgate.net

Several models have been proposed to describe the dissolution kinetics of HA. These models suggest that the process can be controlled by the diffusion of reactants and products through a liquid boundary layer, by chemical reactions at the solid surface, or a combination of both. nih.govscielo.br One prominent theory is the self-inhibition model, which posits the formation of a calcium-rich layer on the apatite surface during dissolution. nih.govuv.es This layer can act as a barrier, slowing down the diffusion of ions and thus inhibiting further dissolution. nih.govuv.es

The physical characteristics of the HA material also play a crucial role. Nanocrystalline or poorly crystalline hydroxyapatite, which more closely resembles biological apatite, generally exhibits higher solubility and faster dissolution rates than highly crystalline, sintered HA. nih.govnih.gov Studies have shown that a decrease in particle size to the nanoscale can significantly increase the release of calcium ions, although this effect may plateau below a certain size threshold. nih.govdntb.gov.ua

| pH | Relative Dissolution Rate | Observations |

|---|---|---|

| < 4.0 | Very High | Dissolution is rapid and difficult to measure accurately. researchgate.net |

| 4.5 | Moderate | Commonly used pH for in vitro dissolution studies. karger.com |

| > 7.0 | Low | HA is relatively stable, but dissolution still occurs, influenced by local ion concentrations. nih.gov |

Precipitation Dynamics

Conversely, precipitation of hydroxyapatite can occur from solutions that are supersaturated with calcium and phosphate ions. This process is fundamental to the mechanism of self-setting calcium phosphate cements and the formation of bone-like apatite layers on bioactive implants. nih.gov The process often involves the dissolution of more soluble precursor phases, such as tetracalcium phosphate (TTCP) or dicalcium phosphate anhydrous (DCPA), which release calcium and phosphate ions, elevating the local supersaturation and leading to the precipitation of the more stable HA phase. nih.gov This dissolution of precursors followed by the precipitation of a stable phase is a key principle in fabricating bone substitutes that mimic natural bone apatite. nih.gov The newly formed apatite layer can facilitate strong bonding with host bone tissue, a hallmark of bioactive materials. nih.gov

Ion Release and Exchange Kinetics in Material Systems